4-(4-bromobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
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Overview
Description
4-(4-bromobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a complex organic compound with a unique structure that includes a bromobenzyl group, a methoxyphenyl group, and a pyrazol-5-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bromobenzyl intermediate: This step involves the bromination of benzyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with methoxyphenyl group: The bromobenzyl intermediate is then coupled with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the pyrazol-5-ol core: The final step involves the cyclization of the intermediate product with appropriate reagents to form the pyrazol-5-ol core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
4-(4-bromobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-bromobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
- 4-(4-fluorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
- 4-(4-methylbenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
Uniqueness
4-(4-bromobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is unique due to the presence of the bromobenzyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C18H17BrN2O2 |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H17BrN2O2/c1-12-17(11-13-3-5-14(19)6-4-13)18(22)21(20-12)15-7-9-16(23-2)10-8-15/h3-10,20H,11H2,1-2H3 |
InChI Key |
HAOPVMHTGFCQHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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